

# The Initial Dose-Finding and Dose-Response of Patiromer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

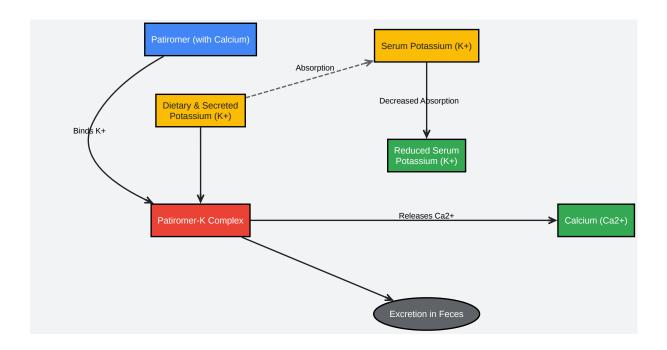
This technical guide provides an in-depth analysis of the initial dose-finding and dose-response studies for **Patiromer**, a non-absorbed, potassium-binding polymer for the treatment of hyperkalemia. The following sections detail the experimental protocols of key clinical trials, present quantitative data in a structured format, and visualize the underlying mechanisms and study designs.

#### **Mechanism of Action**

**Patiromer** is a non-absorbed, sodium-free potassium-binding polymer that works primarily in the gastrointestinal tract. It exchanges calcium for potassium, which is then excreted in the feces.[1][2] This action reduces the concentration of free potassium in the gastrointestinal lumen, leading to a decrease in serum potassium levels.[3] Preclinical studies in rats and dogs using radiolabeled drug confirmed that **Patiromer** is not systemically absorbed.[3] The polymer remains physically stable during its passage through the GI tract.[2][3]

In vitro studies have shown that **Patiromer** has a high binding capacity for potassium, particularly at the pH level found in the colon.[3] Clinical studies in healthy volunteers demonstrated a dose-proportional increase in fecal potassium excretion and a corresponding decrease in urinary potassium excretion.[3]





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Caption: Patiromer's mechanism of action in the gastrointestinal tract.

# **Key Dose-Finding and Dose-Response Studies**

The clinical development of **Patiromer** involved several key studies to determine the optimal starting dose and to characterize the dose-response relationship. These included Phase 1, 2, and 3 clinical trials.

### **Experimental Protocols**

A summary of the methodologies for the pivotal clinical trials is presented below.

Phase 1 Studies: Two initial Phase 1 studies were conducted to evaluate the dose-related response of **Patiromer**.[4]



- Study 101: This study assessed the effect of different doses on potassium levels.
   Participants were administered Patiromer at doses of 2.5 g, 12.6 g, 25.2 g, or 50 g three times a day. The primary outcome was the change in fecal potassium excretion.[4]
- Study 102: This study investigated the effect of different dosing frequencies. A total daily dose of 25.2 g was administered either once daily or split into two or three doses to evaluate differences in potassium excretion.[4]
- Onset of Action Study: A separate Phase 1 trial evaluated the onset of action of Patiromer.
   Twenty-nine patients with serum potassium between 5.5 and 6.5 mEq/L received 8.4 g of Patiromer twice daily with meals for a total of four doses. The primary endpoint was the change in serum potassium from baseline over 48 hours.[4]

AMETHYST-DN (NCT01371747): A 52-week, Phase 2, open-label, dose-ranging study.[5]

- Patient Population: 304 adults with type 2 diabetes mellitus, chronic kidney disease (CKD), and hyperkalemia who were receiving renin-angiotensin-aldosterone system (RAAS) inhibitor therapy.[5]
- Study Design: Patients were stratified based on baseline serum potassium levels:
  - Mild hyperkalemia (>5.0 to 5.5 mEq/L): Received starting doses of 8.4 g to 25.2 g/day of Patiromer.[5]
  - Moderate hyperkalemia (>5.5 to <6.0 mEq/L): Received starting doses of 16.8 g to 33.6 g/day of Patiromer.[5]</li>
- Dose Titration: Doses were adjusted to achieve and maintain target serum potassium levels.

OPAL-HK (NCT01810939): A 12-week, Phase 3, two-part, single-blind, randomized withdrawal trial.[1][5]

- Patient Population: 243 patients with CKD and hyperkalemia who were receiving RAAS inhibitors.[5]
- Study Design:

### Foundational & Exploratory



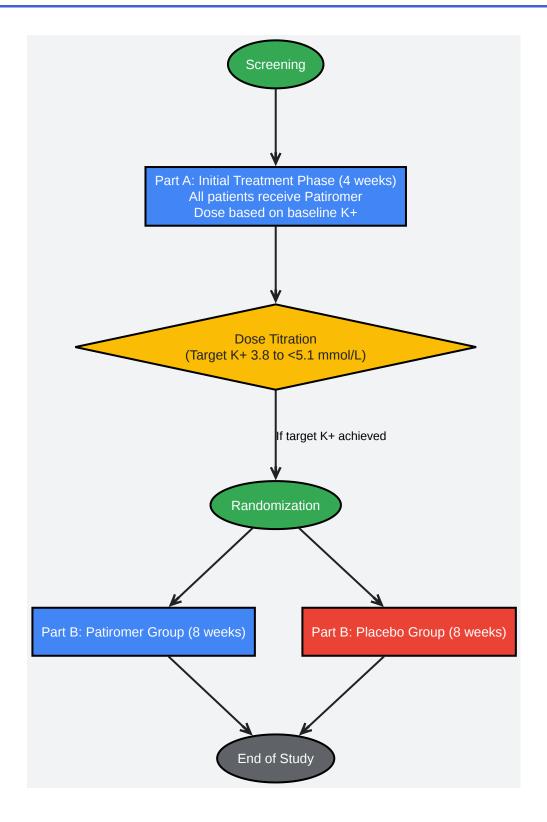


- Part A (Initial Treatment Phase 4 weeks): Single-blind phase where all patients received Patiromer. Starting doses were based on baseline serum potassium: 4.2 g twice daily for potassium levels of 5.1 to <5.5 mmol/L, and 8.4 g twice daily for levels of 5.5 to <6.5 mmol/L.[1] Doses were titrated to achieve a target potassium range of 3.8 to <5.1 mmol/L. [1][5]</li>
- Part B (Randomized Withdrawal Phase 8 weeks): Patients who achieved the target potassium range were randomized to continue **Patiromer** or switch to a placebo.[1]
- Primary Endpoint (Part B): The difference in the change in serum potassium between the **Patiromer** and placebo groups.[6]

TOURMALINE (NCT02694744): A 4-week, Phase 4, open-label, randomized trial.[4][5]

- Patient Population: 112 patients with hyperkalemia.[5]
- Study Design: Patients were randomized to receive Patiromer 8.4 g/day either with or without food.[4]
- Primary Endpoint: The proportion of patients with normokalemia at the end of 4 weeks.[4]





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Caption: Experimental workflow of the OPAL-HK randomized withdrawal trial.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data from the initial dose-finding and dose-response studies of **Patiromer**.

**Efficacy: Change in Serum Potassium** 

Study	Patient Population	Dose(s)	Time Point	Mean Change in Serum K+ from Baseline
Phase 1 Onset of Action[4]	Hyperkalemic patients (K+ 5.5- 6.5 mEq/L)	8.4 g BID	7 hours	First significant lowering
48 hours	-0.75 mEq/L			
AMETHYST- DN[7]	CKD, T2DM, Mild Hyperkalemia	12.6 g/day (mean)	4 weeks	-0.55 mEq/L
CKD, T2DM, Moderate Hyperkalemia	12.6 g/day (mean)	4 weeks	-0.97 mEq/L	
OPAL-HK (Part A)[6]	CKD, Hyperkalemia on RAASi	8.4 g/day or 16.8 g/day (starting)	4 weeks	-1.01 mmol/L
Pooled Analysis (AMETHYST- DN, OPAL-HK, TOURMALINE) [5]	Severe/End- stage CKD (eGFR <45)	8.4-33.6 g/day	4 weeks	-0.84 mEq/L
Mild/Moderate CKD (eGFR ≥45)	8.4-33.6 g/day	4 weeks	-0.60 mEq/L	
TOURMALINE[4]	Hyperkalemia	8.4 g/day (with food)	4 weeks	-0.62 mEq/L
8.4 g/day (without food)	4 weeks	-0.65 mEq/L		



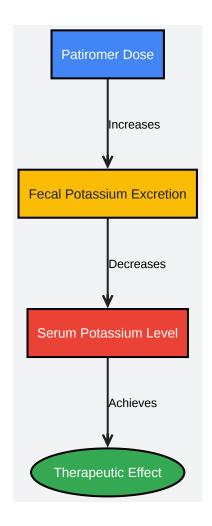
Safety: Adverse Events

Study/Analysis	Adverse Event	Incidence in Patiromer Group
Pooled Analysis of Phase 2 & 3 Trials[7]	Constipation	7.6%
Diarrhea	4.5%	
Hypomagnesemia	7.1%	<del>-</del>
OPAL-HK[6]	Mild-to-moderate constipation	11%
Hypokalemia	3%	
Pooled Analysis (AMETHYST- DN, OPAL-HK, TOURMALINE) [5]	Any AE (Severe/End-stage CKD)	40%
Any AE (Mild/Moderate CKD)	27%	
Treatment-related AE (Severe/End-stage CKD)	16%	_
Treatment-related AE (Mild/Moderate CKD)	12%	-

## **Dose-Response Relationship**

The initial clinical studies established a clear dose-response relationship for **Patiromer**. The Phase 1 studies demonstrated that increasing doses of **Patiromer** led to a significant increase in fecal potassium excretion.[3][4] The AMETHYST-DN trial further elucidated this by showing that while the mean daily dose was similar, the reduction in serum potassium was greater in patients with more severe baseline hyperkalemia.[7] The OPAL-HK study utilized a titration protocol where the dose was adjusted to achieve a target potassium level, indicating that a flexible dosing strategy is effective.[1]





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**Caption:** Logical relationship of **Patiromer** dose to therapeutic effect.

In conclusion, the initial dose-finding and dose-response studies for **Patiromer** successfully identified effective and well-tolerated dosing regimens for the management of hyperkalemia in patients with chronic kidney disease and other comorbidities. The data from these foundational trials have established the basis for the clinical use of **Patiromer**.

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